

"N-(5-Bromopyridin-2-YL)pivalamide" CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(5-Bromopyridin-2-YL)pivalamide*

Cat. No.: B179979

[Get Quote](#)

Technical Guide: N-(5-bromopyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

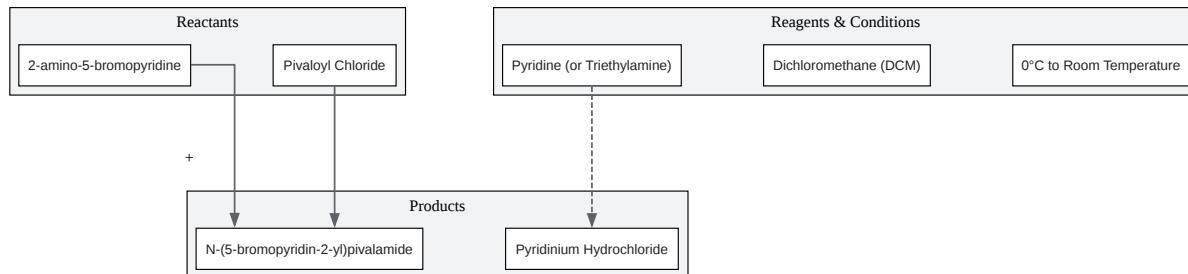
This technical guide provides a comprehensive overview of **N-(5-bromopyridin-2-yl)pivalamide**, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the absence of this compound in commercial catalogs and literature databases, this document presents its predicted identification, a detailed theoretical synthesis protocol, and a proposed experimental workflow. This guide is intended to serve as a foundational resource for researchers aiming to synthesize and explore the potential applications of this novel compound.

Compound Identification

Thorough searches of chemical databases and scientific literature did not yield a registered CAS number for **N-(5-Bromopyridin-2-yl)pivalamide**. This suggests that the compound is not currently commercially available and has not been extensively documented.

- Common Name: **N-(5-Bromopyridin-2-yl)pivalamide**

- IUPAC Name: N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide
- CAS Number: Not assigned


Structural Information

Feature	Description
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O
Molecular Weight	257.13 g/mol
Core Structure	Pyridine
Key Substituents	5-Bromo, 2-Pivalamido

Proposed Synthesis

The synthesis of **N-(5-bromopyridin-2-yl)pivalamide** can be theoretically achieved via a nucleophilic acyl substitution reaction. This involves the N-acylation of the commercially available starting material, 2-amino-5-bromopyridine, with pivaloyl chloride. The amino group of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **N-(5-bromopyridin-2-yl)pivalamide**.

Materials and Reagents

Compound	Role	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalent
2-amino-5-bromopyridine	Starting Material	C ₅ H ₅ BrN ₂	173.01	1.0
Pivaloyl Chloride	Acylating Agent	C ₅ H ₉ ClO	120.58	1.1
Pyridine	Base	C ₅ H ₅ N	79.10	1.2
Dichloromethane (DCM)	Solvent	CH ₂ Cl ₂	84.93	-
Saturated NaHCO ₃	Quenching Agent	NaHCO ₃	84.01	-
Anhydrous MgSO ₄	Drying Agent	MgSO ₄	120.37	-

Detailed Experimental Protocol

This protocol is a proposed method and has not been experimentally validated. Standard laboratory safety procedures should be followed at all times.

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM).
- Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
- Acylation: Add pivaloyl chloride (1.1 eq), diluted in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO_3) solution.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **N-(5-bromopyridin-2-yl)pivalamide**.

Proposed Experimental Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. ["N-(5-Bromopyridin-2-YL)pivalamide" CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179979#n-5-bromopyridin-2-yl-pivalamide-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b179979#n-5-bromopyridin-2-yl-pivalamide-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com